molecular formula C15H21ClN2O4S B4111827 2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide

2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide

Cat. No.: B4111827
M. Wt: 360.9 g/mol
InChI Key: DYECDHFZSACGJD-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an aminosulfonyl group, a chloro substituent, and a cyclohexylacetamide moiety

Properties

IUPAC Name

2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-10-7-12(16)14(23(17,20)21)8-13(10)22-9-15(19)18-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYECDHFZSACGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenol to introduce the chloro substituent. This is followed by the sulfonation of the aromatic ring to attach the aminosulfonyl group. The final step involves the acylation of the resulting intermediate with N-cyclohexylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the chloro substituent may enhance its binding affinity. The cyclohexylacetamide moiety contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(aminosulfonyl)-2-methoxybenzamide: This compound shares the aminosulfonyl group but differs in its overall structure and properties.

    2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide: A closely related compound with similar functional groups but lacking the cyclohexylacetamide moiety.

Uniqueness

2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexylacetamide moiety distinguishes it from other similar compounds, potentially enhancing its stability and bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide
Reactant of Route 2
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2-(4-chloro-2-methyl-5-sulfamoylphenoxy)-N-cyclohexylacetamide

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